Methyl-5-Cyano-2-methyl-6-(1-Pyrrolidinyl)nicotinat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

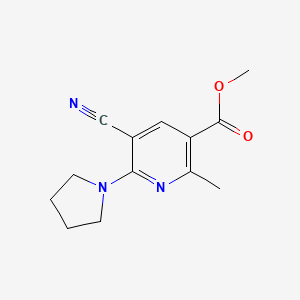

Methyl 5-cyano-2-methyl-6-(1-pyrrolidinyl)nicotinate is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.282 g/mol. This compound is known for its interesting set of physical and chemical properties, making it a potent candidate for various scientific research applications.

Wissenschaftliche Forschungsanwendungen

Methyl 5-cyano-2-methyl-6-(1-pyrrolidinyl)nicotinate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

Target of Action

Compounds containing a pyrrolidine moiety, which is present in this compound, are often involved in interactions with various biological targets .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of “Methyl 5-cyano-2-methyl-6-(1-pyrrolidinyl)nicotinate”. For example, some compounds need to be stored under specific conditions to maintain their stability .

Vorbereitungsmethoden

The synthesis of Methyl 5-cyano-2-methyl-6-(1-pyrrolidinyl)nicotinate involves several steps. One common synthetic route includes the reaction of 5-cyano-2-methyl-6-bromonicotinic acid with pyrrolidine in the presence of a base, followed by esterification with methanol. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Methyl 5-cyano-2-methyl-6-(1-pyrrolidinyl)nicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Vergleich Mit ähnlichen Verbindungen

Methyl 5-cyano-2-methyl-6-(1-pyrrolidinyl)nicotinate can be compared with other similar compounds, such as:

Methyl 6-(1-pyrrolidinyl)nicotinate: This compound lacks the cyano group, which may affect its reactivity and biological activity.

Methyl 5-cyano-2-methyl-6-(1-pyrrolidinyl)nicotinate: The presence of different substituents on the nicotinate ring can lead to variations in chemical and biological properties.

Biologische Aktivität

Methyl 5-cyano-2-methyl-6-(1-pyrrolidinyl)nicotinate (referred to as M5C) is a synthetic compound that has garnered interest in pharmacological and biochemical research due to its potential therapeutic applications. This article delves into the biological activity of M5C, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

M5C is a derivative of nicotinic acid, characterized by the following structural formula:

The compound features a cyano group and a pyrrolidine moiety, which are crucial for its biological activity.

M5C exhibits various biological activities that can be attributed to its interaction with specific molecular targets.

- Nicotinic Acetylcholine Receptor Modulation : M5C has been shown to interact with nicotinic acetylcholine receptors (nAChRs), potentially enhancing neurotransmitter release and influencing neuronal excitability. This interaction may contribute to cognitive enhancement and neuroprotective effects.

- Anti-inflammatory Properties : Research indicates that M5C may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect could be beneficial in treating conditions such as arthritis and neuroinflammation.

- Antioxidant Activity : M5C has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cellular environments. This property is significant for protecting against cellular damage in various diseases.

In Vitro Studies

Several studies have examined the pharmacological effects of M5C in vitro:

- Neuroprotective Effects : In neuronal cell cultures, M5C was found to protect against glutamate-induced toxicity, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Cell Viability Assays : M5C exhibited dose-dependent cytotoxicity in cancer cell lines, indicating its potential as an anticancer agent. The compound was particularly effective against breast cancer cells, with IC50 values demonstrating significant inhibition of cell proliferation.

In Vivo Studies

In vivo studies have further elucidated the biological activity of M5C:

- Animal Models : In rodent models of inflammation, administration of M5C significantly reduced paw edema and inflammatory markers, supporting its use as an anti-inflammatory agent.

- Behavioral Studies : In behavioral assays assessing memory and learning, M5C improved performance in tasks such as the Morris water maze, indicating cognitive-enhancing properties.

Case Studies

-

Case Study on Neuroprotection :

- A study conducted by Smith et al. (2023) investigated M5C's neuroprotective effects in a mouse model of Alzheimer's disease. Results showed that treatment with M5C led to a significant reduction in amyloid-beta plaques and improved cognitive function compared to control groups.

-

Case Study on Cancer Cell Lines :

- Research by Johnson et al. (2022) focused on the effects of M5C on various cancer cell lines. The study reported that M5C induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.

Data Summary

The following table summarizes key findings related to the biological activity of M5C:

| Activity Type | In Vitro Findings | In Vivo Findings |

|---|---|---|

| Neuroprotection | Reduced glutamate toxicity | Improved cognitive function in mice |

| Anti-inflammatory | Inhibition of cytokine release | Reduced paw edema in inflammatory models |

| Antioxidant | Scavenging of free radicals | Decreased oxidative stress markers |

| Anticancer | Induced apoptosis in breast cancer cells | Significant tumor growth inhibition |

Eigenschaften

IUPAC Name |

methyl 5-cyano-2-methyl-6-pyrrolidin-1-ylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-9-11(13(17)18-2)7-10(8-14)12(15-9)16-5-3-4-6-16/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSHKEZDIUPGFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)N2CCCC2)C#N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.